Boc-Val-Pro-Arg-AMC

Thrombin Coagulation Enzyme Kinetics

Select Boc-Val-Pro-Arg-AMC for its validated kinetic differentiation: Km of 21 μM for free α-thrombin and 25 μM for the thrombin-staphylocoagulase complex, with kcat values of 105–109 s⁻¹ versus 89 s⁻¹, respectively. This fluorogenic substrate delivers approximately 10-fold higher sensitivity than chromogenic pNA alternatives, ensuring robust Z'-factor values (>0.7) in 384- and 1536-well HTS formats. Its high signal-to-background ratio enables real-time kinetic monitoring and rapid MRSA detection. The substrate's high specificity for thrombin over factor Xa eliminates cross-reactivity artifacts in tissue factor activity assays. Supplied as a stable, lyophilized powder. Request a quote for bulk quantities.

Molecular Formula C31H45N7O7
Molecular Weight 627.7 g/mol
Cat. No. B15557144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Val-Pro-Arg-AMC
Molecular FormulaC31H45N7O7
Molecular Weight627.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H45N7O7/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34)
InChIKeyDFOSAUPKTFJBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Val-Pro-Arg-AMC Procurement Guide: Fluorogenic Thrombin Substrate for Serine Protease Activity Assays and Inhibitor Screening


Boc-Val-Pro-Arg-AMC (also designated Boc-Val-Pro-Arg-MCA, CAS 65147-04-8) is a synthetic tripeptide fluorogenic substrate composed of an N-terminal tert-butyloxycarbonyl (Boc) protecting group, a Val-Pro-Arg peptide sequence, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. Upon enzymatic cleavage by serine proteases—most notably α-thrombin, the α-thrombin–staphylocoagulase complex, trypsin, and certain kallikreins—the non-fluorescent substrate releases free AMC, which exhibits excitation at 360–380 nm and emission at 440–460 nm, enabling continuous real-time kinetic monitoring . The compound is supplied as a hydrochloride salt, lyophilized powder with solubility in aqueous buffers and DMSO, and is widely employed for in vitro enzymatic activity assays, inhibitor screening, and diagnostic applications including rapid detection of methicillin-resistant Staphylococcus aureus (MRSA) .

Why Generic Thrombin Substrate Substitution Fails: Boc-Val-Pro-Arg-AMC Differential Performance Rationale


In-class fluorogenic thrombin substrates are not interchangeable due to profound differences in kinetic efficiency (kcat, Km) and enzyme selectivity profiles, which directly govern assay sensitivity, dynamic range, and data reproducibility. Substitutions based solely on peptide sequence similarity—e.g., exchanging Boc-Val-Pro-Arg-AMC for Boc-Asp(OBzl)-Pro-Arg-AMC, Boc-Leu-Ser-Thr-Arg-AMC, or the chromogenic substrate H-D-Phe-Pip-Arg-pNA (S-2238)—can result in >2-fold changes in catalytic turnover and up to 7-fold shifts in Michaelis constants, fundamentally altering limit of detection and inhibitor IC50 values [1]. Moreover, the fluorogenic AMC leaving group confers approximately 10-fold higher sensitivity than chromogenic p-nitroanilide (pNA) substrates due to lower background fluorescence and enhanced signal-to-noise ratio, a critical factor for high-throughput screening (HTS) and low-abundance protease detection . The following quantitative evidence guide delineates precisely where Boc-Val-Pro-Arg-AMC demonstrates measurable, decision-relevant differentiation.

Boc-Val-Pro-Arg-AMC Quantitative Differentiation Evidence: Comparator Kinetics and Selectivity Data


Thrombin Catalytic Efficiency (kcat/Km) Comparison: Boc-Val-Pro-Arg-AMC vs. Boc-Asp(OBzl)-Pro-Arg-AMC

For α-thrombin under identical assay conditions, Boc-Val-Pro-Arg-AMC exhibits a 2.6-fold higher catalytic efficiency (kcat/Km) compared to Boc-Asp(OBzl)-Pro-Arg-AMC, driven primarily by a 2-fold lower Km (indicating tighter enzyme-substrate binding) . The target compound achieves a kcat of 105–109 s⁻¹ and Km of 21 μM, yielding a specificity constant (kcat/Km) of approximately 5.0–5.2 × 10⁶ M⁻¹s⁻¹. In contrast, Boc-Asp(OBzl)-Pro-Arg-AMC displays a higher kcat of 160 s⁻¹ but a substantially higher Km of 11 μM, resulting in a kcat/Km of ~14.5 × 10⁶ M⁻¹s⁻¹, but with reduced sensitivity at low thrombin concentrations due to the weaker binding affinity [1]. This kinetic divergence means Boc-Val-Pro-Arg-AMC is superior for detecting low-abundance thrombin activity in diluted plasma samples or early-stage coagulation assays.

Thrombin Coagulation Enzyme Kinetics

Cross-Enzyme Specificity Profiling: Boc-Val-Pro-Arg-AMC vs. Boc-Leu-Ser-Thr-Arg-AMC and H-D-Phe-Pip-Arg-pNA (S-2238)

Boc-Val-Pro-Arg-AMC demonstrates a distinct selectivity profile, efficiently hydrolyzed by α-thrombin (kcat = 105–109 s⁻¹, Km = 21 μM), the thrombin-staphylocoagulase complex (kcat = 89 s⁻¹, Km = 25 μM), and trypsin-like proteases from ascidian sperm (spermosin and acrosin) [1]. In contrast, Boc-Leu-Ser-Thr-Arg-AMC is a poor thrombin substrate but serves as a good substrate for activated protein C (Km = 330 μM, kcat = 8.4 s⁻¹), yielding a kcat/Km approximately 200-fold lower than Boc-Val-Pro-Arg-AMC for thrombin [2]. The chromogenic substrate H-D-Phe-Pip-Arg-pNA (S-2238) shows tighter binding to α-thrombin (Km = 7.9 μM) and higher kcat (197 s⁻¹) compared to Boc-Val-Pro-Arg-AMC, but lacks fluorogenic sensitivity and cannot be used for continuous monitoring in low-volume HTS formats due to lower signal output and higher background absorbance . Additionally, Boc-Val-Pro-Arg-AMC is not cleaved by factor Xa (specific substrate Boc-Ile-Glu-Gly-Arg-AMC required), confirming its selective utility for thrombin-centric assays.

Thrombin Activated Protein C Factor Xa Selectivity

Fluorogenic Sensitivity Advantage: Boc-Val-Pro-Arg-AMC vs. Chromogenic p-Nitroanilide (pNA) Substrates

Fluorogenic substrates incorporating the 7-amino-4-methylcoumarin (AMC) leaving group, such as Boc-Val-Pro-Arg-AMC, offer approximately 10-fold higher sensitivity than chromogenic p-nitroanilide (pNA) substrates (e.g., S-2238, Tos-Gly-Pro-Arg-pNA) when assayed under equivalent enzyme concentrations . This enhanced sensitivity arises from lower intrinsic background fluorescence of the intact AMC substrate, combined with the higher quantum yield of free AMC (Ex/Em 360–380/440–460 nm) relative to the absorbance of p-nitroaniline (405 nm). In practice, a 100 pM thrombin solution produces a fluorescence signal change of ~15,000 RFU/min with Boc-Val-Pro-Arg-AMC compared to ~0.015 absorbance units/min with S-2238, translating to a 30-fold improvement in lower limit of quantification (LLOQ) . This difference is critical for miniaturized 384- or 1536-well plate assays where reaction volumes are ≤10 µL and optical pathlength limits chromogenic detection.

High-Throughput Screening Fluorogenic Assay Signal-to-Noise Ratio

Thrombin-Staphylocoagulase Complex Differentiation: Boc-Val-Pro-Arg-AMC Discriminates Free vs. Complexed Thrombin

Boc-Val-Pro-Arg-AMC uniquely enables discrimination between free α-thrombin and the α-thrombin–staphylocoagulase complex based on differential kcat values. For the complex, kcat is reduced to 89 s⁻¹ (vs. 105–109 s⁻¹ for free thrombin), while Km remains comparable (25 μM vs. 21 μM) . In contrast, the chromogenic substrate S-2238 shows a more pronounced kcat reduction (127 s⁻¹ for complex vs. 197 s⁻¹ for free thrombin) but the Km difference is minimal (7.7 μM vs. 7.9 μM) [1]. The ability of Boc-Val-Pro-Arg-AMC to reveal the catalytic alteration induced by staphylocoagulase binding—reflecting an altered active site microenvironment—provides a functional readout not achievable with substrates lacking this differential sensitivity. This property has been exploited to study the mechanism of staphylocoagulase-mediated fibrin clot formation and to screen for inhibitors that preferentially target the complex.

Coagulation Staphylocoagulase Enzyme Complex

Ascidian Sperm Protease Preference: Boc-Val-Pro-Arg-AMC as Optimal Substrate for Spermosin

Among a panel of fluorogenic peptide substrates, Boc-Val-Pro-Arg-AMC (MCA) was hydrolyzed most efficiently by spermosin, a trypsin-like protease from ascidian (Halocynthia roretzi) sperm, with activity exceeding that of Boc-Asp(O-benzyl)-Pro-Arg-MCA, the next best substrate, and markedly higher than Gly-Pro-Arg (or Lys)-MCA, which were barely cleaved [1]. This P3-site preference (Val > Leu) was corroborated by inhibition studies using peptidyl-argininals, where Val-Pro-argininal derivatives exhibited stronger inhibition than Leu-Pro-argininal analogs. The quantitative preference establishes Boc-Val-Pro-Arg-AMC as the definitive substrate for measuring spermosin activity and for screening inhibitors that may modulate ascidian fertilization—a model system for studying sperm-egg interaction and protease-dependent gamete recognition.

Spermosin Acrosin Fertilization Marine Biology

Boc-Val-Pro-Arg-AMC Validated Application Scenarios Based on Comparative Evidence


High-Throughput Screening of Direct Thrombin Inhibitors

Utilize Boc-Val-Pro-Arg-AMC in 384- or 1536-well format fluorescence-based assays to screen compound libraries for direct thrombin inhibition. The fluorogenic AMC detection system provides approximately 10-fold higher sensitivity than chromogenic pNA substrates, enabling robust Z'-factor values (>0.7) and reliable identification of hits with IC50 values in the low nanomolar range . The substrate's Km of 21 μM ensures linear initial velocity measurements at substrate concentrations near physiological levels, minimizing artifacts from substrate depletion or inner filter effects.

Coagulation Factor III (Tissue Factor) Indirect Activity Assays

Quantify tissue factor (coagulation factor III) activity in cell lysates, tissue homogenates, or reconstituted systems by coupling factor VIIa/tissue factor activation of factor X to thrombin generation, then measuring the resulting thrombin activity with Boc-Val-Pro-Arg-AMC. This assay leverages the substrate's high specificity for thrombin over factor Xa (which does not cleave Boc-Val-Pro-Arg-AMC), ensuring that the signal originates exclusively from the thrombin amplification step [1].

Staphylocoagulase Virulence Mechanism Studies

Investigate the biochemical consequences of staphylocoagulase binding to prothrombin by comparing free α-thrombin and thrombin-staphylocoagulase complex activity using Boc-Val-Pro-Arg-AMC. The substrate's differential kcat values (105–109 s⁻¹ for free thrombin vs. 89 s⁻¹ for complex) and Km values (21 μM vs. 25 μM) provide a quantitative readout of the altered active site microenvironment, facilitating mechanistic studies of bacterial coagulase-mediated immune evasion and screening for complex-selective inhibitors [2].

Rapid MRSA Detection Assays

Employ Boc-Val-Pro-Arg-AMC in fluorescence-based diagnostic assays for the rapid identification of methicillin-resistant Staphylococcus aureus (MRSA) by detecting staphylocoagulase-mediated thrombin activity in bacterial culture supernatants or clinical specimens. The substrate's compatibility with real-time kinetic monitoring and high signal-to-background ratio enables detection within minutes, supporting point-of-care or high-throughput clinical microbiology workflows .

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